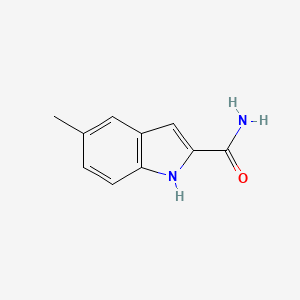

5-methyl-1H-indole-2-carboxamide

Übersicht

Beschreibung

5-methyl-1H-indole-2-carboxamide belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were obtained via a multistep synthesis .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

5-Methyl-3-phenyl-1H-indole-2-carbohydrazide, obtained via a multistep synthesis, was used in the production of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives in a one-pot reaction .Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of CB1 Receptor

5-methyl-1H-indole-2-carboxamide derivatives have been explored for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include an electron withdrawing group at the C5-position, impacting the binding affinity and cooperativity (Khurana et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides, a class including this compound, have shown promise as antituberculosis agents. Structural modifications of these compounds have led to improved in vitro activity against Mycobacterium tuberculosis and favorable pharmacokinetic properties (Kondreddi et al., 2013).

Monoamine Oxidase B Inhibitors

Derivatives of this compound have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), which is significant for treatments targeting neurodegenerative diseases (Tzvetkov et al., 2014).

Anticancer Evaluation

Compounds related to this compound have been studied for their potential as anticancer agents. Their synthesis and evaluation suggest promising applications in cancer treatment (Hassan et al., 2021).

Imaging Agents for 5-HT2C Receptors

This compound derivatives have been synthesized as potential PET imaging agents for 5-HT2C receptors, which are significant in studying various psychiatric and neurological disorders (Zeng et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 5-methyl-1H-indole-2-carboxamide are various enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with these targets, often inhibiting their activity . For instance, it has been found to target the mycobacterial membrane protein large 3 transporter (MmpL3) .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds, which can inhibit the activity of the targeted enzymes and proteins . This interaction can lead to changes in the function of these targets, affecting various biological processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, when it targets MmpL3, it can inhibit the translocation of mycolic acids across the plasma membrane, which is a crucial step in the biosynthesis of mycolic acids . This can lead to the collapse of the permeability barrier, validating MmpL3 as a promising target for anti-TB drugs .

Zukünftige Richtungen

Indole derivatives possess various biological activities, and researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Eigenschaften

IUPAC Name |

5-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIXRUNVHDTCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)